1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE
Overview
Description
1-[4-(2-Nitrobenzenesulfonyl)piperazin-1-yl]-2,2-diphenylethanone is a complex organic compound that features a piperazine ring substituted with a 2-nitrobenzenesulfonyl group and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the following steps:
Formation of the piperazine ring: Starting with a suitable piperazine precursor, the 2-nitrobenzenesulfonyl group is introduced through a nucleophilic substitution reaction.
Attachment of the diphenylethanone moiety: The diphenylethanone group is then attached to the piperazine ring via a condensation reaction, often using a suitable catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch reactors: For controlled addition of reagents and precise temperature control.
Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Nitrobenzenesulfonyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Condensation: The ketone group in the diphenylethanone moiety can undergo condensation reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Condensation: Acid or base catalysts, depending on the specific reaction.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution of the sulfonyl group: Yields various substituted derivatives.
Condensation reactions: Forms various carbonyl-containing compounds.
Scientific Research Applications
1-[4-(2-Nitrobenzenesulfonyl)piperazin-1-yl]-2,2-diphenylethanone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can interact with active sites, while the piperazine ring and diphenylethanone moiety contribute to the overall binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
Uniqueness
1-[4-(2-Nitrobenzenesulfonyl)piperazin-1-yl]-2,2-diphenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrobenzenesulfonyl and diphenylethanone moieties allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-2,2-diphenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c28-24(23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)25-15-17-26(18-16-25)33(31,32)22-14-8-7-13-21(22)27(29)30/h1-14,23H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHKBQHIPSDNDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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